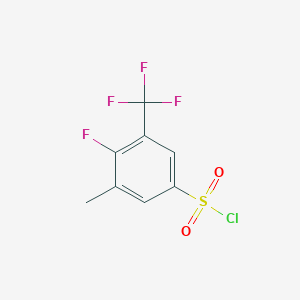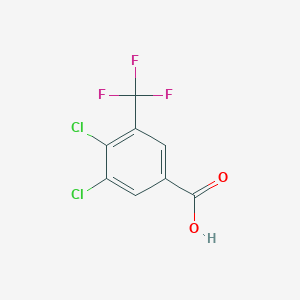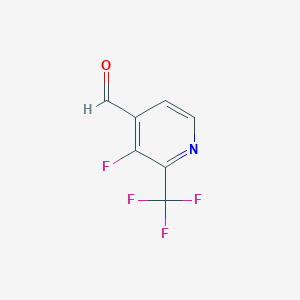
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde
概要
説明
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is a synthetic compound. It has a molecular formula of C7H3F4NO and a molecular weight of 193.1 g/mol .
Synthesis Analysis
A synthetic method of a similar compound, 3-fluoro-2-trifluoromethyl isonicotinic acid, has been disclosed in a patent . The method involves several steps, starting with 2-chloro-3-nitropyridine as a raw material, undergoing reactions under the catalysis of cuprous iodide and 1, 10-phenanthroline, trifluoromethyl trimethylsilane in DMF to obtain 2-trifluoromethyl-3-nitropyridine. This is then subjected to a reflux reaction in tetrabutylammonium fluoride using acetonitrile, DMSO or DMF as a solvent to obtain 2-trifluoromethyl-3-fluoropyridine. Finally, the obtained 2-trifluoromethyl-3-fluoropyridine undergoes hydrogen extraction under the action of a lithium reagent, and dried carbon dioxide gas is introduced to obtain 3-fluoro-2-trifluoromethyl isonicotinic acid .Molecular Structure Analysis
The SMILES string for this compound is OC(=O)c1ccnc(c1F)C(F)(F)F . The InChI key is GOYPFNAZTPCXGS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 322.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 59.6±3.0 kJ/mol, and it has a flash point of 149.0±27.9 °C . The compound’s index of refraction is 1.458, and its molar refractivity is 36.2±0.3 cm3 .科学的研究の応用
Metabolic Pathway Analysis
Studies have leveraged the utility of fluorinated compounds to explore metabolic pathways. For instance, fluorine-18-labeled estrogens were used to study selective uptakes in target tissues of immature rats, highlighting the potential of fluorinated compounds in tracing and understanding metabolic activities (Kiesewetter et al., 1984).
Nuclear Magnetic Resonance (NMR) Studies
1H and 19F-NMR spectroscopy has been a crucial tool in studying the metabolism and urinary excretion of mono- and disubstituted phenols, including various fluorinated compounds. This technique has helped in building a comprehensive understanding of the metabolic pathways and excretion profiles of these compounds (Bollard et al., 1996).
Imaging and Diagnostic Applications
Fluorinated compounds have found significant applications in diagnostic imaging. For instance, a PSMA-based PET imaging agent for prostate cancer was developed using a fluorine-18 labeled compound, demonstrating the role of such compounds in advancing cancer diagnostics (Chen et al., 2011).
Inhalational Anesthetics
Fluorinated compounds have been studied in the context of inhalational anesthetics. Desflurane, a new inhalational anesthetic under investigation, has shown to trigger malignant hyperthermia in susceptible swine. Such studies are crucial for understanding the safety and implications of new anesthetic compounds (Wedel et al., 1993).
Toxicology and Biodegradation
Kinetic studies of fluorotelomer alcohols and their metabolites have shed light on the potential toxicological effects and biodegradation pathways of these compounds. Such studies are important for understanding the environmental and health impacts of fluorinated compounds (Fasano et al., 2009).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOSRLGFPJAKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

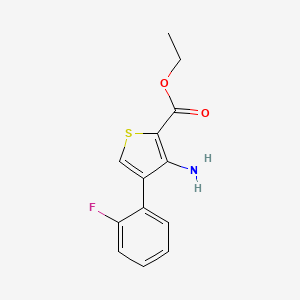
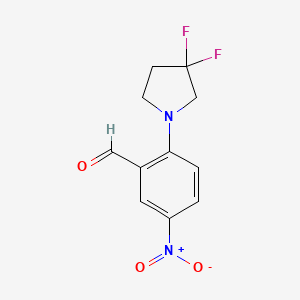

![2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide](/img/structure/B1407755.png)
![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)
![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)

![L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1407761.png)
![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)


